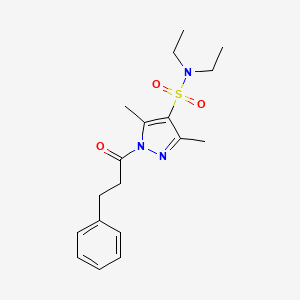
N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H25N3O3S and its molecular weight is 363.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide classes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. For this compound, the process includes:
- Reacting 3,5-dimethyl-1H-pyrazole with 3-phenylpropanoyl chloride in the presence of a base.
- Introducing a sulfonamide group through sulfonylation reactions.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives including this compound have shown promising results in inhibiting the growth of cancer cells such as HeLa and MCF7 with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| MR-S1-13 | HeLa | 12.5 |
| MR-S1-5 | MCF7 | 15.0 |
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Pyrazole derivatives have been found to inhibit reactive oxygen species (ROS) production and exhibit radical scavenging properties. In vitro assays indicated that these compounds could significantly reduce oxidative stress markers in cellular models .
Other Pharmacological Activities
This compound has been associated with various pharmacological activities:
- Anti-inflammatory : The compound has shown potential in reducing inflammation through inhibition of specific pathways involved in inflammatory responses.
- Antibacterial and Antifungal : Preliminary studies suggest that pyrazole sulfonamides possess antibacterial and antifungal properties, making them candidates for further development in infectious disease treatments .
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of pyrazole sulfonamides:
- Study on U937 Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives on U937 cells using the CellTiter-Glo assay. Results indicated that most compounds did not exhibit significant cytotoxicity, suggesting a favorable safety profile .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity of selected pyrazoles using different assays (e.g., ABTS scavenging assay). The findings highlighted their potential as therapeutic agents against oxidative stress-related diseases .
Propiedades
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(3-phenylpropanoyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-5-20(6-2)25(23,24)18-14(3)19-21(15(18)4)17(22)13-12-16-10-8-7-9-11-16/h7-11H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQBRYIMKGJHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














